molecular formula C20H20N2O2S2 B11568381 (5E)-3-{[(2,6-dimethylphenyl)amino]methyl}-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

(5E)-3-{[(2,6-dimethylphenyl)amino]methyl}-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11568381
M. Wt: 384.5 g/mol
InChI Key: YZHWEZWIEHBBPO-GZTJUZNOSA-N
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Description

(5E)-3-{[(2,6-DIMETHYLPHENYL)AMINO]METHYL}-5-[(4-METHOXYPHENYL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a methoxylated phenyl group, and a dimethylphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-{[(2,6-DIMETHYLPHENYL)AMINO]METHYL}-5-[(4-METHOXYPHENYL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 2,6-dimethylaniline with 4-methoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then reacted with thioglycolic acid in the presence of a catalyst to form the thiazolidinone ring. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-{[(2,6-DIMETHYLPHENYL)AMINO]METHYL}-5-[(4-METHOXYPHENYL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and substituted aromatic compounds. These products can have different chemical and biological properties, making them useful in various applications.

Scientific Research Applications

(5E)-3-{[(2,6-DIMETHYLPHENYL)AMINO]METHYL}-5-[(4-METHOXYPHENYL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-3-{[(2,6-DIMETHYLPHENYL)AMINO]METHYL}-5-[(4-METHOXYPHENYL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinone Derivatives: Compounds with similar thiazolidinone structures but different substituents.

    Sulfur-Containing Heterocycles: Compounds with sulfur atoms in their ring structures, such as thiadiazoles and thiazoles.

    Aromatic Amines: Compounds with amino groups attached to aromatic rings, such as aniline derivatives.

Uniqueness

(5E)-3-{[(2,6-DIMETHYLPHENYL)AMINO]METHYL}-5-[(4-METHOXYPHENYL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is unique due to its specific combination of functional groups and its potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C20H20N2O2S2

Molecular Weight

384.5 g/mol

IUPAC Name

(5E)-3-[(2,6-dimethylanilino)methyl]-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H20N2O2S2/c1-13-5-4-6-14(2)18(13)21-12-22-19(23)17(26-20(22)25)11-15-7-9-16(24-3)10-8-15/h4-11,21H,12H2,1-3H3/b17-11+

InChI Key

YZHWEZWIEHBBPO-GZTJUZNOSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)NCN2C(=O)/C(=C\C3=CC=C(C=C3)OC)/SC2=S

Canonical SMILES

CC1=C(C(=CC=C1)C)NCN2C(=O)C(=CC3=CC=C(C=C3)OC)SC2=S

Origin of Product

United States

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